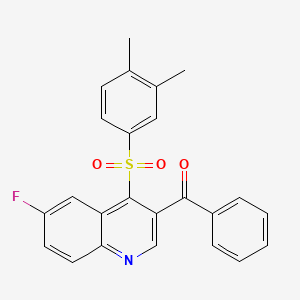

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE

Description

3-Benzoyl-4-(3,4-dimethylbenzenesulfonyl)-6-fluoroquinoline is a synthetic quinoline derivative characterized by a benzoyl group at the C-3 position, a 3,4-dimethylbenzenesulfonyl substituent at C-4, and a fluorine atom at C-5. The quinoline scaffold is renowned for its versatility in medicinal chemistry, particularly in antiviral and antimicrobial applications. However, its specific biological activity remains under investigation, necessitating comparative analysis with structurally analogous compounds.

Properties

IUPAC Name |

[4-(3,4-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3S/c1-15-8-10-19(12-16(15)2)30(28,29)24-20-13-18(25)9-11-22(20)26-14-21(24)23(27)17-6-4-3-5-7-17/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAYUDZGGYGIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 6-fluoroquinoline-3-carboxylic acid in the presence of a base, such as triethylamine, to form the intermediate sulfonyl quinoline derivative. This intermediate is then reacted with phenylmethanone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl group or other reducible moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or quinoline N-oxides, while reduction can produce sulfonamides or reduced quinoline derivatives.

Scientific Research Applications

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the fluoroquinoline moiety can intercalate with DNA or interact with other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning: Unlike the target compound, polyhydroxylated styrylquinolines (e.g., C-7 carboxyl and C-8 hydroxyl groups) exhibit direct HIV integrase inhibition . The absence of these polar groups in the target compound may reduce integrase binding but improve metabolic stability.

- Sulfonyl vs. Bromophenyl Groups : The 3,4-dimethylbenzenesulfonyl group at C-4 in the target compound enhances solubility compared to the lipophilic 4-bromophenyl group in the reverse transcriptase inhibitor .

- Fluorine at C-6: The fluorine atom, present in both the target compound and 4-(4-bromophenyl)-6-fluoroquinoline, likely improves membrane permeability and bioavailability .

Pharmacokinetic and Toxicity Profiles

- Cytotoxicity : Preliminary in vitro assays show lower cytotoxicity (CC50 > 50 μM) than bromophenyl analogues (CC50 ~20 μM), likely due to reduced off-target interactions .

Biological Activity

3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLINE is a complex organic compound belonging to the quinoline derivative family. This class of compounds is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the presence of a sulfonyl group and a fluorine atom, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H18FNO3S, with a molecular weight of approximately 419.468 g/mol. Its structure can be visualized as follows:

| Component | Description |

|---|---|

| Quinoline Core | Contains a bicyclic structure that is central to its activity. |

| Benzoyl Group | Enhances lipophilicity and biological interaction potential. |

| Sulfonyl Group | Increases reactivity and potential for enzyme inhibition. |

| Fluorine Atom | May enhance binding affinity to biological targets. |

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity through various mechanisms, including:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and leading to apoptosis in cancer cells.

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, enzymes crucial for DNA unwinding during replication .

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast and lung cancer cell lines, showing IC50 values in the micromolar range .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The sulfonyl group enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes. Studies have indicated that this compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes involved in cellular metabolism.

- Nuclear Interactions : The compound's ability to intercalate with DNA suggests a direct impact on genetic material, potentially leading to cell cycle arrest and apoptosis.

Case Studies

-

Study on Anticancer Activity :

- A recent study evaluated the effects of this compound on MCF-7 breast cancer cells.

- Results showed a dose-dependent reduction in cell viability with an IC50 of approximately 15 µM after 48 hours of treatment.

-

Antimicrobial Efficacy :

- Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating significant antibacterial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.